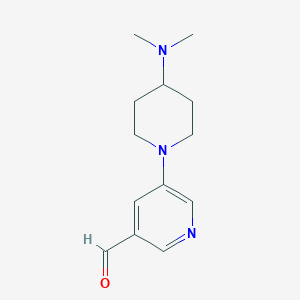

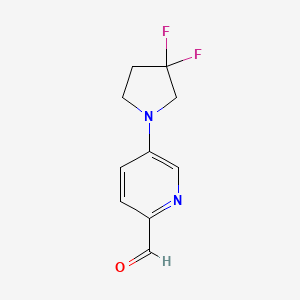

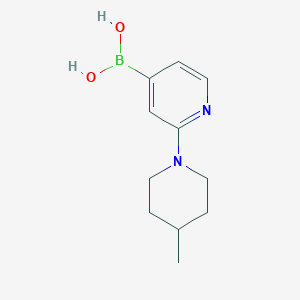

(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Overview

Description

“(2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid” is a chemical compound that is part of the pyridine derivatives. Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C12H18BNO2 .Chemical Reactions Analysis

The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry. This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Scientific Research Applications

Boronic Acid Sensors

Boronic acids, including (2-(4-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid, have been extensively utilized in the development of chemical sensors due to their ability to reversibly and covalently bind to Lewis bases and polyols. This unique property has facilitated the creation of a variety of chemical sensors for recognizing carbohydrates, catecholamines, ions, hydrogen peroxide, and more. The double recognition sites of these sensors, including diboronic acid sensors and monoboronic acid sensors with another group or binding moiety, significantly improve their binding affinity and selectivity (Bian et al., 2019).

Boronic Acid in Drug Design

The integration of boronic acids into medicinal chemistry has been steadily increasing, with several boronic acid drugs already approved by regulatory bodies like the FDA. These compounds exhibit several desirable properties, such as potentially enhancing the potency of drugs and/or improving their pharmacokinetic profiles. This highlights the significant role of boronic acids, including specific compounds like this compound, in the discovery and development of new pharmaceuticals (Plescia & Moitessier, 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

Boronic acid-based materials, due to their structural versatility, have emerged as promising candidates for applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). The design and synthesis of BODIPY-based (boron-dipyrromethene) organic semiconductors for OLEDs highlight the potential of boronic acids in the development of 'metal-free' infrared emitters, thereby opening new avenues for research in the field of supramolecular chemistry and materials science (Squeo & Pasini, 2020).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives, featuring a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) part, are extensively studied for constructing electrochemical biosensors. These biosensors are particularly effective for the non-enzymatic detection of sugars, glycated hemoglobin, and fluoride ions, demonstrating the applicability of boronic acid compounds in the development of sensitive and selective analytical tools (Wang et al., 2014).

Antifungal Mechanisms

Boron-containing compounds, including boronic acids, exhibit significant bioactivity, especially as antifungals. The antifungal mechanism of boronic acid drugs, such as tavaborole, has been a subject of interest. Tavaborole, developed for the topical treatment of onychomycosis, exemplifies the bioactive potential of boronic acids in addressing fungal infections. Research in this area contributes to our understanding of how these compounds inhibit protein synthesis and interact with fungal cellular components (Arvanitis, Rook, & Macreadie, 2020).

properties

IUPAC Name |

[2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9,15-16H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIYKJCXQNMUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196681 | |

| Record name | Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1704063-45-5 | |

| Record name | Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(4-methyl-1-piperidinyl)-4-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.